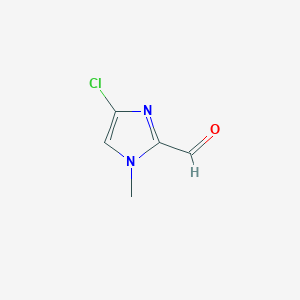
4-chloro-1-methyl-1H-imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 2-position. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted imidazole derivatives.
Applications De Recherche Scientifique
4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-1H-imidazole-2-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.
2-Imidazolecarboxaldehyde: Lacks both the chloro and methyl groups, leading to distinct chemical behavior
Uniqueness: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the combined presence of the chloro, methyl, and aldehyde groups, which confer specific reactivity and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C5H5ClN2O |
|---|---|
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
4-chloro-1-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 |
Clé InChI |
RDBCYWCKTDGNLO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















